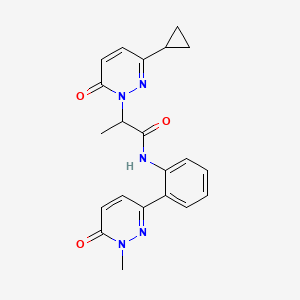

![molecular formula C18H10BrClO3 B2560375 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one CAS No. 690214-06-3](/img/structure/B2560375.png)

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

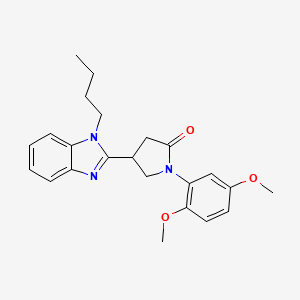

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H10BrClO3 and its molecular weight is 389.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Molecular Interactions

Synthesis of Novel Compounds : Research has shown the potential of using compounds similar to "3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one" in synthesizing novel metal complexes with antimicrobial properties. For instance, complexes of a structurally related compound with Cu(II), Ni(II), Fe(II), Co(II), and Mn(II) have been synthesized, characterized, and evaluated for in-vitro antimicrobial activity against bacterial and fungal strains, showing enhanced activity upon coordination with metals (Vyas, 2009).

Molecular Characterization and Biological Evaluation : Another study focused on the synthesis and biological evaluation of derivatives, indicating their potential as antimicrobial agents through various synthesis methods and characterizations such as elemental analysis, IR spectra, and conductivity measurements. These studies highlight the compound's role in developing molecules with potential biological activities (Vyas, Nimavat, Jani, & Hathi, 2009).

Potential Biological Activities

Antimicrobial and Antioxidant Properties : Investigations into the compound's derivatives have demonstrated significant antibacterial activity against specific strains, such as Escherichia coli and Pseudomonas aeruginosa, and notable antioxidant activities. This suggests the compound's framework could serve as a basis for designing antibacterial and antioxidant agents, highlighting its relevance in developing new therapeutic agents (Al-ayed, 2011).

Catalysis and Organic Synthesis : Research on related compounds demonstrates their utility in catalyzing the synthesis of Warfarin analogues via Michael addition, showcasing the compound's potential in facilitating the synthesis of medically relevant molecules. This area of research emphasizes the compound's role in streamlining synthetic pathways for producing complex organic molecules (Alonzi et al., 2014).

Agrochemical Applications : A study explored the synthesis and plant growth-promoting effects of novel quinolinyl chalcones derived from a similar compound, suggesting its potential utility in agrochemical research to enhance crop growth, which could have significant implications for agricultural productivity and sustainability (Hassan, Alzandi, & Hassan, 2020).

Wirkmechanismus

Target of Action

The primary targets of the compound 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one are monoamine oxidase (MAO-B) and acetylcholinesterase . These enzymes play a crucial role in the regulation of neurotransmitters, which are essential for the proper functioning of the nervous system .

Mode of Action

The compound this compound interacts with its targets by inhibiting their activity . This inhibition results in an increase in the levels of certain neurotransmitters in the brain, which can help to alleviate symptoms of neurological disorders .

Biochemical Pathways

The compound this compound affects the biochemical pathways related to the metabolism of neurotransmitters . By inhibiting MAO-B and acetylcholinesterase, it prevents the breakdown of neurotransmitters, leading to increased levels in the brain . This can have downstream effects on various neurological processes.

Result of Action

The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effects on MAO-B and acetylcholinesterase . By preventing the breakdown of neurotransmitters, the compound can help to regulate neurological function and potentially alleviate symptoms of neurological disorders .

Biochemische Analyse

Biochemical Properties

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This binding interaction prevents the transfer of phosphate groups to target proteins, disrupting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biological activity .

Eigenschaften

IUPAC Name |

3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-6-chlorochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10BrClO3/c19-13-4-1-11(2-5-13)3-7-16(21)15-10-12-9-14(20)6-8-17(12)23-18(15)22/h1-10H/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPYEOBCRZDEDQ-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)

![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)

![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)

![N-{1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2560310.png)

![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2560311.png)

![N-(4-bromo-2-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2560314.png)

![2-{N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]4-chlorobenzenesulfonamido}acetamide](/img/structure/B2560315.png)